Clobenzorex

Overview

Description

Clobenzorex is a stimulant drug belonging to the amphetamine chemical class. It is primarily used as an appetite suppressant and is legally distributed in Mexico under the trade name Asenlix . Chemically, this compound is an N-substituted amphetamine prodrug that is metabolized into 4-hydroxythis compound and small amounts of dextroamphetamine after ingestion . It gained popularity as a prescription anorectic in the 1970s.

Preparation Methods

Clobenzorex can be synthesized through a condensation reaction between amphetamine and 2-chlorobenzaldehyde, forming a Schiff base. This intermediate is then reduced using sodium borohydride to yield this compound . Another method involves the reduction of the amide with lithium aluminium hydride . In commercial production, this compound is supplied as the hydrochloride salt in green-tinted capsules .

Chemical Reactions Analysis

Clobenzorex undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form 4-hydroxythis compound, a major metabolite.

Reduction: The initial synthesis involves the reduction of a Schiff base intermediate using sodium borohydride.

Substitution: The synthesis process includes the substitution of the benzyl group with a chlorobenzyl group.

Common reagents used in these reactions include sodium borohydride for reduction and 2-chlorobenzaldehyde for the condensation reaction . The major products formed from these reactions are this compound and its metabolites, such as 4-hydroxythis compound .

Scientific Research Applications

Clobenzorex has several scientific research applications:

Mechanism of Action

Clobenzorex acts as a central nervous system stimulant. It is believed to suppress appetite by increasing levels of dopamine and norepinephrine in the brain, influencing feelings of hunger and satiety. As a prodrug, it is metabolized into active compounds, including 4-hydroxythis compound and dextroamphetamine, which contribute to its stimulant effects .

Comparison with Similar Compounds

Clobenzorex is structurally and functionally similar to other amphetamine derivatives, such as:

Fenproporex: Another anorexigenic drug used for weight loss.

Amfepramone: A stimulant used to suppress appetite.

Methamphetamine: A potent central nervous system stimulant with higher abuse potential.

Compared to these compounds, this compound has a lower addictive potential and is primarily used in Mexico for obesity treatment . Its unique metabolism into 4-hydroxythis compound and dextroamphetamine distinguishes it from other amphetamine derivatives .

Properties

CAS No. |

13364-32-4 |

|---|---|

Molecular Formula |

C16H18ClN |

Molecular Weight |

259.77 g/mol |

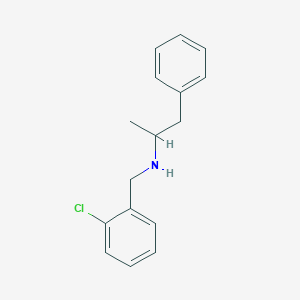

IUPAC Name |

(2S)-N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine |

InChI |

InChI=1S/C16H18ClN/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17/h2-10,13,18H,11-12H2,1H3/t13-/m0/s1 |

InChI Key |

LRXXRIXDSAEIOR-ZDUSSCGKSA-N |

SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NCC2=CC=CC=C2Cl |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl |

Appearance |

Solid |

boiling_point |

133 °C |

Key on ui other cas no. |

13364-32-4 76553-22-5 |

physical_description |

Solid |

Pictograms |

Irritant |

Related CAS |

5843-53-8 (hydrochloride) |

Synonyms |

clobenzorex clobenzorex hydrochloride clobenzorex, (+-)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.